Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate
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Overview
Description
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyrimido[1,2-a]benzimidazole core. This is followed by esterification to introduce the ethyl propanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.
Benzimidazole Derivatives: Known for their antimicrobial and anticancer properties.
Pyrimidine Derivatives: These compounds are widely studied for their therapeutic potential.
Uniqueness
Ethyl 3-(1-benzyl-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)propanoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimido[1,2-a]benzimidazole core with an ethyl propanoate group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C23H23N3O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 3-(1-benzyl-2-methyl-4-oxopyrimido[1,2-a]benzimidazol-3-yl)propanoate |
InChI |
InChI=1S/C23H23N3O3/c1-3-29-21(27)14-13-18-16(2)25(15-17-9-5-4-6-10-17)23-24-19-11-7-8-12-20(19)26(23)22(18)28/h4-12H,3,13-15H2,1-2H3 |
InChI Key |
OUYZJGRIQZBUPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C |
Origin of Product |
United States |
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